molecular formula C4H4ClN3O B1228043 5-Chlorocytosine CAS No. 2347-43-5

5-Chlorocytosine

货号: B1228043
CAS 编号: 2347-43-5
分子量: 145.55 g/mol
InChI 键: PNWOYKVCNDZOLS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-Chlorocytosine (5-ClC) is a halogenated cytosine derivative formed when hypochlorous acid (HOCl), generated during neutrophil-mediated inflammatory responses, reacts with DNA . This lesion is implicated in chronic inflammation-driven carcinogenesis due to its ability to mimic 5-methylcytosine (5-mC), a key epigenetic regulator, and induce heritable gene silencing through aberrant DNA methylation . Unlike oxidative DNA damage products, 5-ClC is poorly recognized by base excision repair (BER) enzymes, allowing it to persist in the genome and disrupt transcriptional regulation .

属性

IUPAC Name

6-amino-5-chloro-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWOYKVCNDZOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178023
Record name 5-Chlorocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2347-43-5
Record name 5-Chlorocytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002347435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chlorocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLOROCYTOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBC12IW74E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Chlorination of 2'-Deoxyuridine for 5-Chlorocytosine Synthesis

The foundational method for synthesizing 5ClC involves chlorination of 2'-deoxyuridine (dU) followed by functional group modifications. In this approach, dU undergoes electrophilic chlorination using reagents such as phosphorus oxychloride (POCl₃) or hypochlorous acid (HOCl) under controlled conditions. The reaction typically proceeds in anhydrous dimethylformamide (DMF) or glacial acetic acid at 0–4°C to minimize side reactions . After chlorination, the intermediate 5-chloro-2'-deoxyuridine (ClUrd) is converted to its O⁴-ethyl derivative to protect the oxygen during subsequent amination .

The critical amination step involves displacing the O⁴-ethyl group with aqueous ammonia during oligonucleotide deprotection. This step introduces the amino group required to form cytosine, yielding this compound within the DNA strand . Mass spectrometry confirms the integrity of the final product, with minimal deamination to 5-chlorouracil (ClU) observed under standard deprotection conditions .

Phosphoramidite-Based Solid-Phase Oligonucleotide Synthesis

Incorporating 5ClC into oligonucleotides requires a customized phosphoramidite synthon. The synthesis begins with ClUrd, which is converted to its O⁴-ethyl derivative and then protected with a dimethoxytrityl (DMT) group at the 5'-hydroxyl. Phosphitylation using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite yields the final phosphoramidite building block .

Key Reaction Conditions:

  • Solvent: Anhydrous acetonitrile or dichloromethane

  • Activator: 5-Benzylthio-1H-tetrazole (BTT)

  • Coupling Time: 3–5 minutes per nucleotide

Post-synthesis, oligonucleotides are deprotected using concentrated ammonium hydroxide at 55°C for 16–24 hours. High-performance liquid chromatography (HPLC) purification ensures the removal of truncated sequences and byproducts. Enzymatic assays with uracil DNA glycosylase (MUG) confirm that less than 1% of 5ClC deaminates to ClU during this process .

Synthesis of 5-Chloro-2'-Deoxycytidine Triphosphate (CldCTP)

For studies involving DNA replication and repair, 5ClC must be introduced as a triphosphate analog. The synthesis of 5-chloro-2'-deoxycytidine-5'-triphosphate (CldCTP) begins with 5-chloro-2'-deoxycytidine (CldC), which is reacted with phosphorus oxychloride in anhydrous DMF under argon. Tributylammonium pyrophosphate is then added to form the triphosphate moiety .

Purification Steps:

  • Ion-Exchange Chromatography: A MonoQ column with a triethylammonium bicarbonate gradient removes unreacted starting materials.

  • Lyophilization: The product is lyophilized to yield a stable, white powder.

  • Mass Spectrometry Validation: Electrospray ionization-mass spectrometry (ESI-MS) in negative ion mode confirms the molecular mass (observed: 503.8 Da; calculated: 503.6 Da) .

CldCTP is incorporated into DNA by polymerases during replication, enabling studies on mutagenesis and epigenetic modifications. In vitro assays show that DNA polymerase β incorporates CldCTP opposite guanine with 90% efficiency compared to natural dCTP .

Alternative Halogenation Methods Using N-Halo Imides

A patent-based method employs N-halo cyclic imides, such as N-chlorosuccinimide (NCS), for direct chlorination of cytosine nucleosides. In glacial acetic acid, NCS reacts with cytidine at 50°C for 6 hours, yielding 5-chlorocytidine with 70–85% efficiency . This method bypasses the need for uridine intermediates but requires stringent pH control to prevent depurination.

Comparison of Chlorination Agents:

AgentSolventTemperatureYield (%)
POCl₃DMF0°C65–75
NCSGlacial AcOH50°C70–85
HOClAqueous buffer25°C40–50

While NCS offers higher yields, POCl₃ remains preferred for oligonucleotide synthesis due to better compatibility with phosphoramidite chemistry .

Stability and Deamination Resistance of 5ClC

Contrary to early reports, 5ClC demonstrates notable stability in DNA. Under formic acid hydrolysis (88% HCOOH, 140°C, 30 min), only 20% of 5ClC degrades, with 5% converting to ClU . Enzymatic stability assays using MUG glycosylase reveal that 5ClC-containing DNA duplexes exhibit <1% uracil misincorporation, confirming resistance to repair mechanisms .

Factors Enhancing Stability:

  • O ⁴-Alkyl Protection:** Ethyl or methyl groups at the O⁴ position prevent spontaneous deamination during synthesis .

  • Low pH Conditions: Deprotection in ammonia (pH ~11) minimizes acid-catalyzed hydrolysis .

Analytical Characterization of Synthetic 5ClC

Mass Spectrometry:

  • MALDI-TOF: Oligonucleotides containing 5ClC show expected mass shifts (+34 Da per modification) .

  • ESI-MS/MS: Fragmentation patterns confirm the presence of 5ClC via characteristic neutral loss of HCl (−36 Da) .

Enzymatic Digestion:

  • Phosphodiesterase I/Nuclease P1: Complete digestion to 5ClC monophosphates validates incorporation fidelity .

  • LC-MS/MS Quantification: Limits of detection (LOD) for 5ClC in hydrolyzed DNA are ≤0.1 fmol/μg .

化学反应分析

Types of Reactions: 5-Chlorocytosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

Biochemical Properties

5-Chlorocytosine is known to behave similarly to 5-methylcytosine, which is a naturally occurring nucleotide involved in the regulation of gene expression through DNA methylation. The incorporation of 5ClC into DNA can lead to altered methylation patterns. Research indicates that this compound can misdirect DNA methyltransferases, resulting in inappropriate methylation at CpG sites, which may contribute to tumorigenesis .

Mutagenic Potential

The mutagenic properties of this compound have been extensively studied. It has been shown to induce specific types of mutations during DNA replication:

  • C-to-T Transitions : 5ClC can lead to C-to-T mutations at a frequency of approximately 3-9%, depending on the polymerase involved . This mutation type is frequently observed in various cancers, suggesting a link between inflammation-induced DNA damage and cancer development .
  • Mechanism of Action : The formation of 5ClC occurs through the action of hypochlorous acid produced by immune cells during inflammatory responses. This compound can damage cytosines in both genomic DNA and the nucleotide pool, leading to the incorporation of 5ClC during DNA synthesis .

Implications in Cancer Research

The connection between chronic inflammation, this compound formation, and cancer has been a focal point of recent studies:

  • Cancer Development : Elevated levels of 5ClC have been found in tissues affected by inflammatory diseases such as inflammatory bowel disease. The presence of this compound correlates with increased mutation rates, potentially heightening the risk for cancer .
  • Case Studies : In laboratory settings, researchers have demonstrated that introducing this compound into mammalian cells leads to significant alterations in gene expression and increased mutation frequencies. For instance, a study involving mouse embryonic fibroblasts showed that treatment with 5-chloro-2′-deoxycytidine (a nucleoside form) resulted in a marked increase in mutation rates compared to untreated controls .

Summary Table of Key Findings

Property/Effect Description
Chemical Structure Halogenated derivative of cytosine (C₄H₄ClN₃O)
Mutagenic Mechanism Incorporation into DNA leads to C-to-T transitions; mimics methylation patterns
Mutation Frequency Induces mutations at rates of 3-9% depending on polymerase used
Association with Disease Elevated levels found in inflamed tissues; linked to increased cancer risk
Research Applications Investigating epigenetic changes, cancer biology, and potential therapeutic targets

作用机制

5-Chlorocytosine exerts its effects primarily through its incorporation into DNA. Once incorporated, it can alter the methylation patterns of cytosine residues, leading to changes in gene expression. This alteration can result in gene silencing or activation, depending on the context . The chlorine atom at the fifth position can also facilitate interactions with DNA-binding proteins, further influencing gene regulation .

相似化合物的比较

Structural Similarities and Differences

A. 5-Chlorocytosine vs. 5-Methylcytosine (5-mC):

  • Crystal Structures : Both 5-ClC and 5-mC in CpG dinucleotides adopt B-form DNA conformations. X-ray crystallography reveals root-mean-square deviations (RMSD) of ~0.25 Å between 5-ClC-, 5-mC-, and unmodified cytosine-containing duplexes, indicating negligible structural distortion .
  • Hydrogen Bonding: The G-imino proton resonance in 5-ClC-G pairs shifts upfield (12.54–12.95 ppm) compared to 5-mC-G (12.95–13.20 ppm), reflecting weaker hydrogen bonding due to the electron-withdrawing Cl substituent .

B. This compound vs. 5-Bromocytosine (5-BrC):

  • Halogen size (Cl: 0.99 Å; Br: 1.14 Å) influences base-pair geometry. 5-BrC induces greater helical distortion in Z-DNA but retains B-DNA conformation in standard sequences .

C. Halogenated vs. Oxidized Cytosine Derivatives :

  • 5-Hydroxycytosine (5-OHC) and 5-chlorouracil (5-ClU), products of cytosine oxidation and deamination, respectively, exhibit distinct base-pairing mismatches (e.g., 5-ClU-G pairs) that destabilize duplexes .

Thermodynamic Stability

Table 1: Thermal Stability of Modified CpG Duplexes

Compound ΔTm (°C) ΔG (kcal/mol) Key Observations
5-ClC +0.5 -22.1 Stability comparable to unmodified C
5-mC +1.2 -23.4 Methyl group enhances base stacking
5-BrC -0.3 -21.8 Halogen size reduces stacking energy

Data derived from UV melting studies .

Functional and Mechanistic Comparisons

Epigenetic Mimicry

  • 5-ClC as a Fraudulent Epigenetic Signal : 5-ClC mimics 5-mC by recruiting DNA methyltransferases (DNMTs), leading to hypermethylation at CpG islands and silencing tumor suppressor genes . In vitro studies show 5-ClC incorporation increases promoter methylation by 30–50% in mammalian cells .
  • Contrast with 5-mC: While 5-mC is a stable epigenetic mark, 5-ClC-induced methylation is error-prone and linked to inflammation-driven carcinogenesis .

Repair and Mutagenic Potential

Table 2: Repair Efficiency and Mutagenicity

Compound BER Recognition Repair Efficiency Mutation Frequency (C→T)
5-ClC Poor <5% 1.8 × 10⁻⁴
5-mC None N/A <1 × 10⁻⁶
5-OHC High >90% 5.6 × 10⁻⁵

Data from glycosylase assays and replication fidelity studies .

  • Persistence and Mutagenesis : 5-ClC’s resistance to BER allows accumulation, while spontaneous deamination to 5-chlorouracil (5-ClU) introduces C→T transitions during replication .

Spectroscopic and Electronic Properties

  • Vibrational Spectra: FT-IR and Raman studies confirm 5-ClC adopts an amino-oxo tautomer in the solid state, with NH₂ group vibrations (νₐₛym = 3440 cm⁻¹; νₛ = 3335 cm⁻¹) resembling cytosine derivatives .
  • Electronic Effects: The electron-withdrawing Cl substituent increases the C4-N4 bond’s double-bond character, slowing amino group rotation (k = 12.7 sec⁻¹ for 5-ClC vs. 33.4 sec⁻¹ for 5-mC) .

Implications in Disease and Therapeutics

Chronic inflammation elevates 5-ClC levels in tissues (e.g., 6.6 adducts/10⁷ cytosines in placental DNA), correlating with cancer risk . Targeting 5-ClC detection (e.g., GC/NICI-MS) and DNMT inhibition may mitigate epigenetic dysregulation .

生物活性

5-Chlorocytosine (5ClC) is a halogenated derivative of cytosine, which has garnered attention due to its significant biological activities, particularly in the context of DNA damage and mutagenesis. This article reviews the biological activity of this compound, focusing on its incorporation into DNA, mutagenic properties, and implications in cancer development.

This compound can be formed in vivo through the action of hypochlorous acid (HOCl), a reactive species produced by immune cells during inflammation. This compound can lead to persistent lesions in DNA, which are not efficiently repaired by cellular mechanisms . The presence of 5ClC in DNA has been linked to various mutagenic processes, primarily through its ability to mimic 5-methylcytosine (5mC), a common epigenetic marker.

Table 1: Comparison of Cytosine and this compound Properties

PropertyCytosineThis compound
Molecular FormulaC₄H₅N₃OC₄H₄ClN₃O
Base Pairing BehaviorPairs with GuaninePairs with Adenine (5% frequency)
MutagenicityLowHigh
Repair MechanismEfficientInefficient

Incorporation into DNA

Research has demonstrated that this compound can be incorporated into mammalian DNA during replication. In vitro studies revealed that when CHO-K1 cells were electroporated with 5-chloro-2′-deoxycytidine-5′-triphosphate (CldCTP), gene silencing occurred, suggesting that 5ClC can influence gene expression through epigenetic modifications . The incorporation of 5ClC into DNA leads to mispairing during replication, resulting in C-to-T transitions and other mutations that can contribute to oncogenesis.

Mutagenic Properties

The mutagenic potential of this compound has been extensively studied. It has been shown to induce significant mutation rates in both bacterial and mammalian cells. For instance, studies using mouse embryonic fibroblasts (MEFs) demonstrated that exposure to 5-chloro-2′-deoxycytidine resulted in a notable increase in mutant fractions, particularly CG to TA transitions . The mutational spectrum produced by 5ClC mirrors those found in human cancers, indicating its potential role as a carcinogen.

Table 2: Summary of Mutagenic Effects of this compound

StudyOrganismMutation TypeFrequency (%)
Essigmann et al., 2015Bacterial VirusC → T~3-9%
Fedeles et al., 2020Mouse Embryonic FibroblastsCG → TAHigh
ResearchGate ReviewVariousMultiple TypesSignificant

Clinical Implications

The accumulation of this compound lesions has been implicated in chronic inflammatory conditions and subsequent cancer development. In patients with inflammatory bowel disease, elevated levels of 5ClC have been observed, correlating with increased mutation rates and the potential for tumorigenesis . The link between inflammation-induced DNA damage and cancer highlights the importance of understanding the biological activity of compounds like this compound.

Case Studies

  • Inflammatory Bowel Disease : Studies have shown that patients with inflammatory bowel disease exhibit high levels of 5ClC within their tissues. This accumulation correlates with an increased mutation rate, potentially leading to colorectal cancer.
  • Gastrointestinal Tumors : Sequencing analyses of tumors have identified mutations consistent with those caused by the presence of this compound, reinforcing its role as a mutagenic lesion associated with chronic inflammation .

常见问题

Q. How does 5-Chlorocytosine structurally compare to 5-Methylcytosine (mC), and what experimental methods are used to assess these similarities?

ClC and mC exhibit near-identical thermal stability and duplex geometry in CpG dinucleotides, as shown by UV melting analysis (Tm values) and X-ray crystallography (1.2–1.9 Å resolution structures). Both analogs adopt B-form DNA with minimal RMSD deviations (~0.25 Å) from unmodified cytosine. However, ClC’s electron-withdrawing chlorine substituent weakens the G-imino proton hydrogen bond (upfield shift in NMR) and slows amino group rotation (15N-edited NMR), unlike mC’s electron-donating methyl group .

Q. What methodologies detect this compound in inflammation-associated DNA damage?

ClC is identified in human tissues using mass spectrometry (e.g., GC-MS) and antibody-based assays. In vitro, hypochlorous acid (HOCl) treatment of cytosine generates ClC, which is quantified via isotope dilution or HPLC-UV. Notably, ClC persists due to its resistance to repair glycosylases (e.g., hTDG, MBD4), unlike 5-halouracils .

Q. How does ClC influence DNA methylation patterns in vitro?

ClC acts as an epigenetic "mimic" of mC by recruiting methyl-binding proteins (e.g., MeCP2) and DNMT1, directing aberrant methylation at unmethylated CpG sites. Electroporation of CldCTP into CHO-K1 cells silences hprt via promoter hypermethylation, reversible by 5-aza-2’-deoxycytidine. Bisulfite pyrosequencing confirms localized hypermethylation without altering global methylation levels .

Advanced Research Questions

Q. Why does ClC evade DNA repair mechanisms despite structural similarity to mC?

Unlike 5-halouracils, ClC’s electron-withdrawing chlorine destabilizes base-pairing minimally, avoiding detection by glycosylases. Repair enzymes like hTDG recognize mismatched or destabilized bases, but ClC-G pairs maintain normal geometry, evading excision. This persistence correlates with chronic inflammation and cancer risk .

Q. How does ClC contribute to replication-associated mutagenesis and genomic instability?

ClC’s miscoding potential during replication leads to C→T transitions, as shown in in vitro polymerase assays. Inflammatory bowel disease tissues with elevated ClC exhibit mutation rates up to 30-fold higher than controls. Structural studies reveal ClC-induced DNA bending and altered polymerase fidelity, validated via lacZ forward mutation assays .

Q. What experimental strategies reconcile ClC’s structural mimicry of mC with its distinct biological outcomes?

  • NMR dynamics : 15N-labeled ClC reveals slower amino group rotation (τ ~20 ms) vs. mC (τ ~10 ms), impacting protein-DNA interactions .
  • Crystallography : Despite overlapping B-DNA structures, ClC’s electronic properties perturb hydrogen-bond strength (e.g., G-imino proton chemical shifts) .
  • Cellular assays : ClC incorporation in replicating cells (via electroporated CldCTP) silences genes without global methylation changes, unlike mC .

Q. How can researchers model ClC’s long-term epigenetic effects in vivo?

Transgenic mouse models with tissue-specific HOCl exposure (e.g., colitis-induced inflammation) are used to track ClC accumulation. Bisulfite sequencing and RNA-Seq of inflamed vs. normal tissues quantify promoter methylation and gene silencing. Longitudinal studies correlate ClC levels with tumor suppressor inactivation (e.g., p16, MLH1) .

Data Contradiction Analysis

Q. How do studies reconcile ClC’s structural stability with its functional disruption of DNA-protein interactions?

While ClC and mC share thermal stability (ΔTm <1°C), ClC’s electronic properties alter base-pair dynamics. For example, ClC reduces DNMT1’s catalytic efficiency (kcat/Km) by 40% compared to mC, likely due to weakened hydrogen bonding and slower base flipping. These subtleties are detectable via stopped-flow kinetics and molecular dynamics simulations .

Q. Why do some studies report ClC-induced global methylation changes while others observe localized effects?

Electroporation of CldCTP in CHO-K1 cells causes site-specific hprt silencing but no global methylation shifts, suggesting DNMT1’s processivity is unaffected. In contrast, chronic inflammation models show genome-wide hypomethylation due to oxidative stress, with ClC-driven hypermethylation at specific loci. Context-dependent repair (e.g., BER efficiency) and DNMT1 localization explain this dichotomy .

Methodological Best Practices

Q. What controls are essential for studying ClC’s epigenetic effects in cell culture?

  • Negative controls : Unmodified dCTP-electroporated cells to rule out electroporation-induced stress.
  • Positive controls : MedCTP for mC-driven methylation.
  • Bisulfite controls : Include unmethylated (PCR-amplified) and fully methylated DNA to validate pyrosequencing accuracy .

Q. How to optimize NMR for studying ClC’s dynamic properties?

Use selective 15N-labeling at ClC’s N4 position and WATERGATE solvent suppression to enhance signal-to-noise. Acquire 1H-15N HSQC spectra at 25°C to monitor amino group rotation rates, with relaxation delays (τ) calibrated to capture slow dynamics (≥20 ms) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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